17,20:20,21-Bis(methylenedioxy)pregn-4-en-3-one 17,20:20,21-Bis(methylenedioxy)pregn-4-en-3-one
Brand Name: Vulcanchem
CAS No.: 6173-64-4
VCID: VC0144792
InChI:
SMILES:
Molecular Formula: C₂₃H₃₂O₅
Molecular Weight: 388.5

17,20:20,21-Bis(methylenedioxy)pregn-4-en-3-one

CAS No.: 6173-64-4

Cat. No.: VC0144792

Molecular Formula: C₂₃H₃₂O₅

Molecular Weight: 388.5

* For research use only. Not for human or veterinary use.

17,20:20,21-Bis(methylenedioxy)pregn-4-en-3-one - 6173-64-4

Specification

CAS No. 6173-64-4
Molecular Formula C₂₃H₃₂O₅
Molecular Weight 388.5

Introduction

Chemical Structure and Properties

17,20:20,21-Bis(methylenedioxy)pregn-4-en-3-one belongs to the pregnane class of steroids, specifically featuring a pregn-4-ene backbone with a 3-one (ketone) functional group. Its distinguishing characteristic is the presence of two methylenedioxy bridges (forming cyclic acetals) at the 17,20 and 20,21 positions of the steroid structure.

Structural Characteristics

The chemical structure consists of the following key elements:

  • A steroid backbone with a 4,5-double bond in the A ring

  • A ketone group at the C-3 position

  • Two methylenedioxy protective groups forming cyclic acetals at the 17,20 and 20,21 positions

Unlike some of its derivatives found in the research literature, this base compound lacks additional hydroxyl groups or methyl substituents at positions such as C-11 or C-16 that are present in compounds like 11β-Hydroxy-16α-methyl-17,20:20,21-bis(methylenedioxy)-pregn-4-en-3-one .

Physical and Chemical Properties

Based on the properties of similar compounds, the following characteristics can be inferred:

PropertyValue/Description
Molecular FormulaC23H30O5 (estimated)
Molecular Weight~386 g/mol (estimated)
Physical StateLikely a white to off-white crystalline solid
SolubilityPoorly soluble in water; soluble in organic solvents like chloroform, dichloromethane, and DMSO
StabilityRelatively stable under neutral and basic conditions; sensitive to strong acids (potential acetal hydrolysis)

The methylenedioxy groups provide protection for the hydroxyl groups at the 17,20 and 20,21 positions, which significantly alters the molecule's polarity, stability, and reactivity compared to the parent compound with free hydroxyl groups.

Synthesis and Preparation

Key Reaction Conditions

The formation of methylenedioxy protective groups typically employs reagents such as formaldehyde or methylene halides under appropriate catalytic conditions. The methylenation process creates cyclic acetal structures that protect the hydroxyl groups while modifying the steroid's three-dimensional conformation and reactivity profile.

Industrial production methods may involve large-scale methylenation and oxidation processes optimized for yield and purity. The specific conditions—including temperature, pressure, and choice of solvents—are tailored to ensure efficient production.

Chemical Behavior and Reactivity

17,20:20,21-Bis(methylenedioxy)pregn-4-en-3-one undergoes various chemical reactions typical of its functional groups, particularly at the 3-ketone and 4,5-double bond positions.

Common Reactions

The compound can participate in several reaction types:

  • Oxidation reactions: The 4,5-double bond can undergo epoxidation or hydroxylation

  • Reduction reactions: The 3-ketone group can be reduced to form alcohols

  • Nucleophilic additions: The ketone can react with various nucleophiles

  • Hydrolysis reactions: The methylenedioxy protective groups can be cleaved under acidic conditions to reveal the original hydroxyl groups

Stability Considerations

Biological Activity and Applications

Role in Steroid Metabolism Research

Compounds with the 17,20:20,21-bis(methylenedioxy) modification are valuable tools in studying steroid metabolism. Research on related compounds has shown that specific structural modifications to pregnane derivatives can significantly alter their interactions with steroid-metabolizing enzymes.

For example, studies on teleost fish demonstrate that 17,20-dihydroxy-4-pregnen-3-one derivatives play crucial roles in sperm function, with the 17,20α and 17,20β isomers showing different biological activities . The methylenedioxy protection of these hydroxyl groups would likely alter such biological functions, making these compounds useful in structure-activity relationship studies.

Pharmaceutical Research Applications

17,20:20,21-Bis(methylenedioxy)pregn-4-en-3-one and its derivatives serve several functions in pharmaceutical research:

  • Reference standards: Used for analytical method development and validation

  • Synthetic intermediates: Employed in the synthesis of more complex steroid derivatives

  • Metabolic stability studies: The protected hydroxyl groups provide models for studying the impact of blocking specific metabolic sites

The methylenedioxy protective groups enhance metabolic stability and influence receptor-binding specificity compared to natural corticosteroids, making these compounds valuable in drug development research.

Comparison with Structural Analogs

Several structural analogs of 17,20:20,21-Bis(methylenedioxy)pregn-4-en-3-one have been reported in the literature, each with specific modifications that alter their chemical and biological properties.

Structural Variations and Their Effects

Table 1 presents a comparison of 17,20:20,21-Bis(methylenedioxy)pregn-4-en-3-one with several structural analogs:

CompoundKey Structural DifferencesMolecular FormulaMolecular WeightNotable Properties
17,20:20,21-Bis(methylenedioxy)pregn-4-en-3-oneBase structureC23H30O5 (est.)~386 g/mol (est.)Baseline for comparison
11β-Hydroxy-16α-methyl-17,20:20,21-bis(methylenedioxy)-pregn-4-en-3-oneAdditional 11β-OH and 16α-methyl groupsC25H34O6430.541 g/molEnhanced anti-inflammatory potential
(5β)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-one5β-configuration, saturated A ringC23H32O5 (est.)~388 g/mol (est.)Different conformation affects receptor interactions
11α-Hydroxy-16β-methyl-17,20:20,21-bis(methylenedioxy)-pregn-4-en-3-one11α-OH and 16β-methyl groupsC25H34O6430.541 g/molAltered stereochemistry affects biological activity

Structure-Activity Relationships

The positioning and stereochemistry of additional functional groups significantly impact biological activity:

  • 11-Hydroxylation: The addition of a hydroxyl group at the C-11 position (either α or β configuration) enhances anti-inflammatory properties

  • 16-Methylation: A methyl group at C-16 (either α or β configuration) increases metabolic stability and alters receptor binding

  • A-ring configuration: The presence or absence of the 4,5-double bond affects the molecule's planarity and receptor interactions

These structural modifications can significantly alter the compound's pharmacological profile, including receptor binding affinity, metabolic stability, and biological activity .

Analytical Characterization

Several analytical techniques are employed to characterize 17,20:20,21-Bis(methylenedioxy)pregn-4-en-3-one and confirm its structural integrity.

Spectroscopic Methods

The following spectroscopic techniques are commonly used for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR reveals characteristic signals for the methylenedioxy protons (typically around 4.5-5.0 ppm)

    • ¹³C-NMR shows the ketone carbon (around 200 ppm) and the olefinic carbons of the 4,5-double bond

    • 2D techniques (COSY, HSQC, HMBC) help establish connectivity and confirm the structure

  • Mass Spectrometry:

    • Provides molecular weight confirmation

    • Fragmentation patterns typically show characteristic losses of the methylenedioxy groups

  • Infrared Spectroscopy:

    • Identifies key functional groups, including the C=O stretching band (around 1670-1700 cm⁻¹) and C=C stretching (around 1620-1640 cm⁻¹)

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for purity assessment and quantitative analysis of such steroid derivatives. These techniques can effectively separate the target compound from potential impurities or structurally related analogs.

Research Applications

As Synthetic Intermediates

17,20:20,21-Bis(methylenedioxy)pregn-4-en-3-one serves as a valuable intermediate in the synthesis of more complex steroid derivatives. The protective groups at the 17,20 and 20,21 positions allow for selective chemical modifications elsewhere in the molecule, particularly at the 3-ketone and 4,5-double bond positions.

In Steroid Metabolism Studies

This compound and its analogs have been used to study steroid metabolism in various organisms. For example, research on grouper fish (Epinephelus coioides) has shown that specific 17,20-dihydroxy-4-pregnen-3-one derivatives play important roles in sperm function and reproduction . The methylenedioxy-protected versions of these compounds can provide valuable insights into the structural requirements for biological activity.

In Pharmaceutical Development

The enhanced metabolic stability conferred by the methylenedioxy groups makes these compounds interesting candidates for pharmaceutical development. Derivatives with additional functional groups, such as 11β-hydroxy and 16α-methyl substituents, show potential anti-inflammatory activity and may serve as templates for developing novel therapeutic agents .

Future Research Directions

Technological Applications

The unique structural features of 17,20:20,21-Bis(methylenedioxy)pregn-4-en-3-one may also find applications in:

  • Chromatographic standards: As reference compounds for analytical method development

  • Enzyme inhibitor development: As templates for designing selective inhibitors of steroid-metabolizing enzymes

  • Molecular probes: For studying steroid receptor binding and activation mechanisms

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